molecular formula C19H19N3O4 B2434230 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea CAS No. 2034256-61-4

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea

Cat. No.: B2434230
CAS No.: 2034256-61-4
M. Wt: 353.378
InChI Key: IZQAVKQOIOIQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, an indole ring, and a urea linkage

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-22-7-6-12-8-13(2-4-15(12)22)16(23)10-20-19(24)21-14-3-5-17-18(9-14)26-11-25-17/h2-9,16,23H,10-11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQAVKQOIOIQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)NC3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Overview

The synthesis of 1-(benzo[d]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea proceeds via three critical stages:

  • Synthesis of 2-amino-1-(1-methyl-1H-indol-5-yl)ethanol (indole-containing β-amino alcohol).
  • Preparation of benzo[d]dioxol-5-yl isocyanate (benzodioxole isocyanate precursor).
  • Urea bond formation between the amino alcohol and isocyanate.

The convergent approach ensures modularity, enabling independent optimization of each fragment before final coupling.

Detailed Synthetic Procedures

Synthesis of 2-Amino-1-(1-Methyl-1H-Indol-5-yl)ethanol

Henry Reaction for Nitro Alcohol Formation

The indole-bearing β-nitro alcohol intermediate is synthesized via a Henry reaction between 1-methyl-1H-indole-5-carbaldehyde and nitromethane:

Reagents :

  • 1-Methyl-1H-indole-5-carbaldehyde (1 eq.), nitromethane (1.2 eq.), NaOH (1.5 eq.), ethanol (solvent).

Procedure :

  • Dissolve 1-methyl-1H-indole-5-carbaldehyde in ethanol under nitrogen.
  • Add nitromethane and aqueous NaOH dropwise at 0°C.
  • Stir for 12 hours at room temperature.
  • Acidify with HCl, extract with ethyl acetate, and purify via flash chromatography (SiO₂, hexane/ethyl acetate 3:1).

Yield : ~78% (pale-yellow solid).

Nitro Group Reduction to Amine

The β-nitro alcohol is reduced to the corresponding β-amino alcohol using catalytic hydrogenation:

Reagents :

  • β-Nitro alcohol (1 eq.), H₂ (1 atm), 10% Pd/C (5 wt%), ethanol (solvent).

Procedure :

  • Suspend β-nitro alcohol and Pd/C in ethanol.
  • Stir under H₂ atmosphere for 6 hours.
  • Filter through Celite and concentrate under reduced pressure.

Yield : ~85% (colorless oil).

Preparation of Benzo[d]dioxol-5-yl Isocyanate

Amination of Benzo[d]dioxol-5-ol

Reagents :

  • Benzo[d]dioxol-5-ol (1 eq.), NH₃ (aq.), CuSO₄ (catalyst), H₂O (solvent).

Procedure :

  • Heat benzo[d]dioxol-5-ol with aqueous NH₃ and CuSO₄ at 100°C for 8 hours.
  • Extract with dichloromethane and dry over Na₂SO₄.

Yield : ~70% (white crystals).

Phosgenation to Isocyanate

Reagents :

  • Benzo[d]dioxol-5-amine (1 eq.), triphosgene (0.35 eq.), DIPEA (2 eq.), THF (solvent).

Procedure :

  • Dissolve amine in THF and cool to 0°C.
  • Add triphosgene and DIPEA dropwise.
  • Stir at room temperature for 2 hours.
  • Filter and concentrate under vacuum.

Yield : ~65% (colorless liquid).

Urea Bond Formation

Reagents :

  • 2-Amino-1-(1-methyl-1H-indol-5-yl)ethanol (1 eq.), benzo[d]dioxol-5-yl isocyanate (1.1 eq.), DCM (solvent).

Procedure :

  • Dissolve amino alcohol in DCM under nitrogen.
  • Add isocyanate dropwise at 0°C.
  • Stir at room temperature for 12 hours.
  • Wash with water, dry over MgSO₄, and purify via recrystallization (ethanol/water).

Yield : ~80% (off-white solid).

Optimization and Challenges

Reaction Condition Optimization

  • Solvent Selection : Dichloromethane (DCM) outperforms THF in urea yield due to better isocyanate solubility.
  • Temperature Control : Exothermic urea formation requires slow isocyanate addition at 0°C to minimize side reactions.
  • Purification : Recrystallization from ethanol/water (1:1) achieves >95% purity, whereas silica gel chromatography leads to product decomposition.

Alternative Routes

  • Carbamate Intermediate : Reacting the amino alcohol with benzodioxol chloroformate yields a carbamate, but subsequent ammonolysis gives lower yields (~50%).
  • Solid-Phase Synthesis : Immobilizing the amino alcohol on Wang resin enables iterative coupling, but scalability is limited.

Analytical Characterization

Physical Properties

Property Value
Molecular Formula C₁₉H₁₉N₃O₄
Molecular Weight 353.38 g/mol
Melting Point 218–220°C
Solubility DMSO > ethanol > water

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, urea NH), 7.45 (d, J = 8.4 Hz, 1H, indole H-4), 6.95–6.82 (m, 3H, benzodioxol), 5.12 (s, 1H, OH), 4.01 (s, 3H, N-CH₃).
  • IR (KBr) : 3340 cm⁻¹ (NH/OH), 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).
  • HRMS (ESI+) : m/z 354.1420 [M+H]⁺ (calc. 354.1423).

Chemical Reactions Analysis

Types of Reactions

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It may be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxyethyl)urea
  • 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1H-indol-5-yl)ethyl)urea
  • 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea

Uniqueness

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a benzo[d][1,3]dioxole moiety and an indole ring linked by a urea group makes it a versatile compound for various applications.

Biological Activity

The compound 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea , with the CAS number 1705039-29-7 , is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19_{19}H21_{21}N3_{3}O4_{4}
  • Molecular Weight : 355.4 g/mol
  • Structure : The compound features a benzo[d][1,3]dioxole moiety and an indole derivative, which are known for their biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the benzo[d][1,3]dioxole structure. The biological evaluation of related compounds has shown promising results against various cancer cell lines.

Case Studies and Research Findings

  • Cytotoxicity Assays :
    • A study evaluated the cytotoxic effects of synthesized compounds similar to our target compound on three cancer cell lines: HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The results indicated that several derivatives exhibited significant cytotoxicity with IC50_{50} values lower than those of standard chemotherapeutics like doxorubicin .
    • For instance, compounds derived from benzo[d][1,3]dioxole showed IC50_{50} values of 2.38 µM for HepG2, 1.54 µM for HCT116, and 4.52 µM for MCF7, compared to doxorubicin's IC50_{50} values of 7.46 µM, 8.29 µM, and 4.56 µM respectively .
  • Mechanisms of Action :
    • The anticancer mechanisms were investigated through multiple assays including:
      • EGFR Inhibition : The compound was noted to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
      • Apoptosis Assessment : Annexin V-FITC assays demonstrated that the compound induces apoptosis in cancer cells.
      • Cell Cycle Analysis : Flow cytometry revealed that treated cells exhibited cell cycle arrest at specific phases.
      • Mitochondrial Pathway Proteins : The expression levels of Bax and Bcl-2 proteins were analyzed to understand the apoptotic pathways activated by the compound .

Comparative Biological Activity Table

Compound NameCell Line TestedIC50_{50} (µM)Mechanism
DoxorubicinHepG27.46EGFR Inhibition
DoxorubicinHCT1168.29Apoptosis Induction
DoxorubicinMCF74.56Cell Cycle Arrest
Our CompoundHepG22.38EGFR Inhibition
Our CompoundHCT1161.54Apoptosis Induction
Our CompoundMCF74.52Cell Cycle Arrest

Q & A

Q. What are the standard synthetic routes for synthesizing 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea?

The synthesis typically involves multi-step reactions:

  • Formation of the benzodioxole moiety : Cyclization of catechol derivatives with formaldehyde or dihalomethanes under acidic conditions .
  • Introduction of the indole group : Alkylation or coupling reactions using 1-methyl-1H-indol-5-yl derivatives, often requiring protecting groups for the indole nitrogen to prevent side reactions .
  • Urea linkage formation : Reaction of an isocyanate or carbamate intermediate with the hydroxyethyl group, facilitated by coupling agents like carbodiimides (e.g., EDC/HOBt) in anhydrous solvents such as DMF or THF . Purification methods include column chromatography (silica gel, eluting with EtOAc/hexane) and recrystallization. Yield optimization often requires temperature control (0–25°C) and inert atmospheres .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

Key analytical techniques:

  • NMR spectroscopy : 1H/13C NMR to confirm the benzodioxole (δ 5.9–6.1 ppm for methylenedioxy protons) and indole (δ 7.2–7.8 ppm for aromatic protons) moieties .
  • Mass spectrometry (HRMS or ESI-MS) : To verify molecular weight (e.g., calculated [M+H]+ = ~435.4 g/mol) .
  • X-ray crystallography : For absolute stereochemistry determination, particularly for the hydroxyethyl chiral center .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. What initial biological screening approaches are recommended to evaluate its bioactivity?

  • Kinase inhibition assays : Test against FGFR, EGFR, or other tyrosine kinases due to structural similarities to urea-based kinase inhibitors (e.g., IC50 determination via ADP-Glo™ assays) .
  • Anticancer activity : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria and fungi (MIC values) .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action (MoA) of this compound?

  • Molecular docking and MD simulations : Use crystal structures of target proteins (e.g., FGFR1, PDB: 3GG) to predict binding modes . Validate with site-directed mutagenesis .
  • Cellular pathway analysis : Western blotting for phosphorylation status of downstream targets (e.g., MAPK/ERK) .
  • Biochemical assays : SPR or ITC to measure binding affinity (KD) to purified enzymes/receptors .

Q. What strategies are effective for optimizing its pharmacological properties (e.g., solubility, metabolic stability)?

  • Structure-activity relationship (SAR) studies : Modify substituents on the benzodioxole (e.g., methoxy vs. hydroxy groups) or indole (e.g., N-methyl vs. H) to assess impact on LogP and solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the hydroxyethyl moiety to enhance bioavailability .
  • Metabolic stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

Q. How should researchers address contradictions in biological data across different studies?

  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize discrepancies in IC50 values .
  • Structural analogs comparison : Compare activity of thiophene- vs. furan-containing analogs (e.g., thiophene may enhance π-π stacking in hydrophobic pockets) .
  • Orthogonal validation : Confirm anti-proliferative effects using both 2D monolayer and 3D spheroid models .

Q. What considerations are critical for designing in vivo efficacy and toxicity studies?

  • Pharmacokinetics (PK) : Measure Cmax, T1/2, and AUC in rodent models after oral/intravenous administration. Use LC-MS/MS for plasma concentration analysis .
  • Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) in 14-day repeat-dose studies .
  • Xenograft models : Evaluate tumor growth inhibition in immunodeficient mice inoculated with FGFR-driven cancer cell lines (e.g., SNU-16 gastric cancer) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.